1-Amino-3,7-dimethylpurine-2,6-dione
Overview
Description
1-Amino-3,7-dimethylpurine-2,6-dione is a derivative of uracil and purine, which are fundamental components of nucleic acids. It has drawn interest due to its potential applications in biological and pharmaceutical research.
Synthesis Analysis
1-Amino-3,7-dimethylpurine-2,6-dione and its derivatives are synthesized using 6-aminouracils as precursors. An efficient synthesis method involves the oxidation of 1,3-dimethyl-5-(arylazo)-6-aminouracils in the presence of copper (II) nitrate in an alkaline medium (Debnath et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as UV–vis and NMR spectroscopy, and by techniques like FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. These methods confirm the conversion of precursors to the desired products and reveal the stability of the compounds in solution (Debnath et al., 2017).
Chemical Reactions and Properties
The compound exhibits various chemical reactions including halogenation, aminomethylation, acylation, and azo coupling. The electronic transitions between the vibrational energy levels of the ground and excited states are notable, reflecting its chemical behavior (Debnath et al., 2017).
Physical Properties Analysis
The crystalline structure and the formation of hydrogen-bonded chains are significant physical properties. The study of these properties is essential for understanding the stability and reactivity of the compound (Debnath et al., 2017).
Chemical Properties Analysis
The electronic properties, such as excitation energies, absorption wavelength, HOMO and LUMO energies, are analyzed using time-dependent DFT approaches. This helps in understanding the molecule’s reactivity and potential as a pharmaceutical agent (Prabakaran & Muthu, 2014).
Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
1-Amino-3,7-dimethylpurine-2,6-dione, as part of the broader family of hydantoin derivatives, showcases significant importance in medicinal chemistry. Hydantoins are recognized for their versatile biological and pharmacological activities, serving as scaffolds in the development of therapeutic and agrochemical applications. Their role extends to the chemical and enzymatic synthesis of non-natural amino acids and their conjugates, demonstrating potential in medical applications. The Bucherer-Bergs reaction, although specific to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, offers an efficient pathway for synthesizing hydantoins, highlighting their contribution to drug discovery and the preparation of new organic compounds with potential therapeutic applications (Shaikh et al., 2023).
Advanced Oxidation Processes
1-Amino-3,7-dimethylpurine-2,6-dione's relevance extends to its potential application in advanced oxidation processes, particularly in the degradation of nitrogen-containing hazardous compounds. These compounds, resistant to conventional degradation methods, can be effectively mineralized using advanced oxidation techniques, improving the efficacy of treatment schemes. This application underscores the compound's utility in environmental management, focusing on the degradation of amino- and azo-based compounds, which include a range of nitrogen-containing pesticides and dyes widely used in various industries (Bhat & Gogate, 2021).
Electrochemical Detection of Amino Acids
The electrochemical detection of amino acids using sensors and biosensors modified with conducting polymers and molecularly imprinted polymers has seen significant advancements. These sensors, capable of detecting phenylalanine, tyrosine, and tryptophan, benefit from the unique properties of 1-Amino-3,7-dimethylpurine-2,6-dione derivatives. The development of such sensors offers a promising avenue for the quality control of medications and the monitoring of diseases associated with these amino acids, emphasizing the compound's utility in both the pharmaceutical and biomedical fields (Dinu & Apetrei, 2022).
Molecular Imprinting and Biosensing
Further exploration into molecular imprinting and biosensing has revealed the potential of 1-Amino-3,7-dimethylpurine-2,6-dione derivatives in creating highly specific and sensitive detection systems for various biological targets. These approaches offer new methodologies for detecting biogenic amine-producing bacteria on foods, enhancing food safety and quality control measures. This application demonstrates the compound's versatility and its potential to contribute to food science and microbiology, ensuring the safety and quality of food products (Landete et al., 2007).
Safety And Hazards
Specific safety and hazard information for “1-Amino-3,7-dimethylpurine-2,6-dione” is not readily available. However, xanthine and its derivatives, if swallowed, inhaled, or exposed to the eyes in high amounts, can be harmful, and may cause an allergic reaction if applied topically3.
Future Directions
The future directions for “1-Amino-3,7-dimethylpurine-2,6-dione” are not directly available. However, xanthine and its derivatives have potential applications in the treatment of various diseases, including neurodegenerative diseases and various cancers3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
1-amino-3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVLIYUAMBPQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321018 | |
Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3,7-dimethylpurine-2,6-dione | |
CAS RN |
81281-47-2 | |
Record name | NSC367963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.